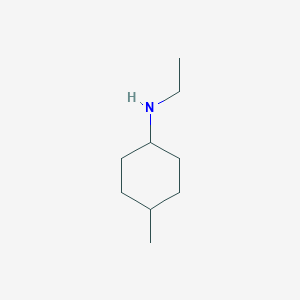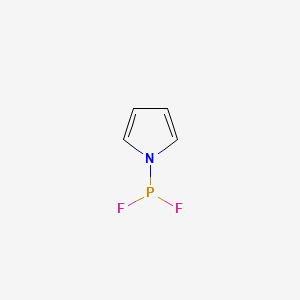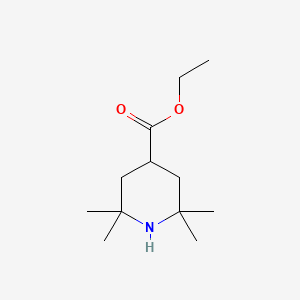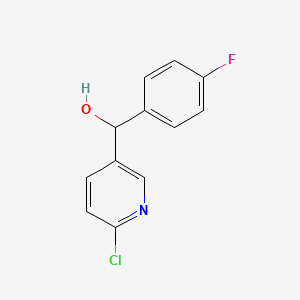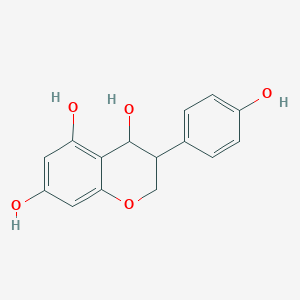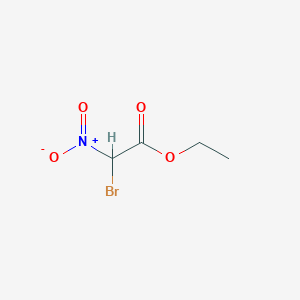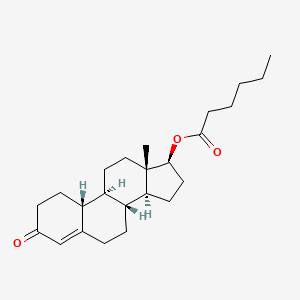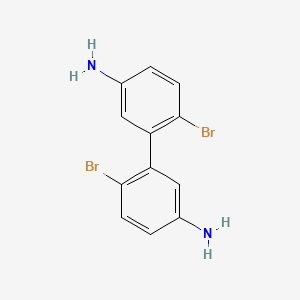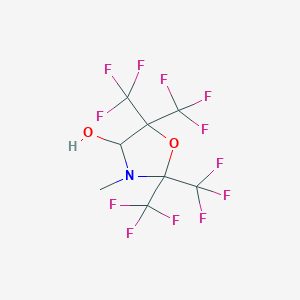
3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-ol is a unique compound characterized by its oxazolidin-4-ol core and the presence of multiple trifluoromethyl groups
Métodos De Preparación
The synthesis of 3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a suitable oxazolidinone derivative with trifluoromethylating agents. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the successful introduction of trifluoromethyl groups.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazolidin-4-ol derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and protein interactions. Its trifluoromethyl groups can enhance the compound’s stability and bioavailability.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs. Its unique structure may offer advantages in terms of selectivity and potency.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, leading to the modulation of their activity. The oxazolidin-4-ol core can participate in hydrogen bonding and other interactions, further contributing to the compound’s effects.
Comparación Con Compuestos Similares
3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-ol can be compared with other similar compounds, such as:
2,2,5,5-Tetrakis(trifluoromethyl)oxazolidin-4-one: This compound lacks the methyl group at the 3-position, which can affect its reactivity and applications.
3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-one:
Propiedades
Fórmula molecular |
C8H5F12NO2 |
|---|---|
Peso molecular |
375.11 g/mol |
Nombre IUPAC |
3-methyl-2,2,5,5-tetrakis(trifluoromethyl)-1,3-oxazolidin-4-ol |
InChI |
InChI=1S/C8H5F12NO2/c1-21-2(22)3(5(9,10)11,6(12,13)14)23-4(21,7(15,16)17)8(18,19)20/h2,22H,1H3 |
Clave InChI |
QRJSXSHZYLHPBD-UHFFFAOYSA-N |
SMILES canónico |
CN1C(C(OC1(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


